
5-(3,4-Difluorophenyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Difluorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6F2O3. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a five-membered ring containing one oxygen atom. The presence of two fluorine atoms on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)furan-2-carboxylic acid typically involves the reaction of 3,4-difluorobenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Difluorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce 5-(3,4-difluorophenyl)furan-2-methanol .
Applications De Recherche Scientifique
5-(3,4-Difluorophenyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3,4-Difluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Another fluorinated aromatic compound with similar structural features.
5-(2-Chlorophenyl)furan-2-carboxylic acid: A chlorinated analog with different chemical properties.
Uniqueness
5-(3,4-Difluorophenyl)furan-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
55377-81-6 |
|---|---|
Formule moléculaire |
C11H6F2O3 |
Poids moléculaire |
224.16 g/mol |
Nom IUPAC |
5-(3,4-difluorophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H6F2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Clé InChI |
MERUWKFJLJNLRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



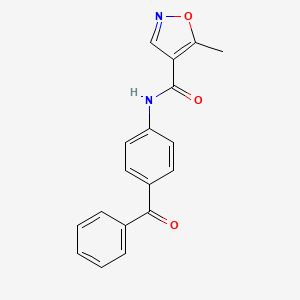
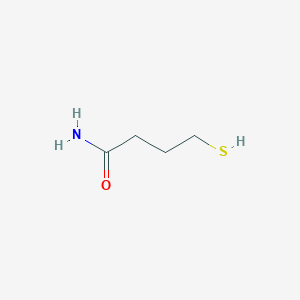
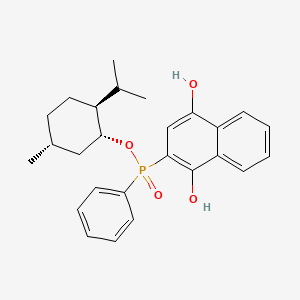
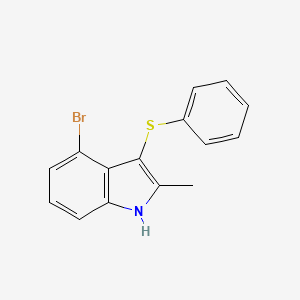
![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)
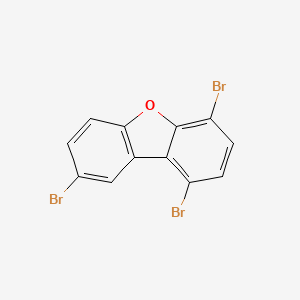

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
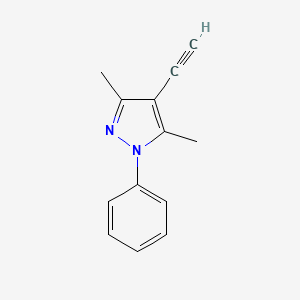
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
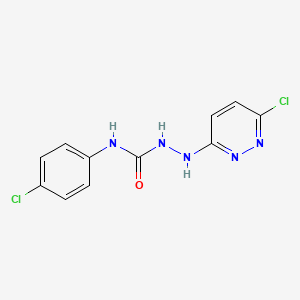
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)
